4-Phenylazophenol

UV-Vis spectroscopy azo dye characterization solvent dye selection

4-Phenylazophenol (Solvent Yellow 7, 4-Hydroxyazobenzene) is a mono-hydroxy-substituted azobenzene with the formula C₁₂H₁₀N₂O and molecular weight 198.22 g/mol. The compound exists as an orange to dark red crystalline powder or fine crystals, melts in the range 150–157 °C, and is soluble in acetone, ethanol, benzene, and ether but insoluble in water.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 1689-82-3
Cat. No. B142808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazophenol
CAS1689-82-3
Synonyms4-(Phenyldiazenyl)phenol;  4-Hydroxyazobenzene;  Brasilazina Oil Yellow O;  C.I. 11800;  NSC 3177;  Pirocard Green 491;  Solvent Yellow 7;  p-(Phenylazo)phenol;  p-Hydroxyazobenzene;  C.I. Solvent Yellow 7;  4-(Phenylazo)phenol; 
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
InChIInChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H
InChIKeyJTSBGMZPPPULTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.54e-04 M
INSOL IN WATER;  VERY SOL IN ALC & ETHER;  SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW)
Soluble in acetone, ethanol, benzene and ether
In water, 90 mg/l @ 20 °C
4.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylazophenol (CAS 1689-82-3): A Hydroxy-Functionalized Azobenzene Probe and Solvent Dye for Research and Industrial Procurement


4-Phenylazophenol (Solvent Yellow 7, 4-Hydroxyazobenzene) is a mono-hydroxy-substituted azobenzene with the formula C₁₂H₁₀N₂O and molecular weight 198.22 g/mol [1]. The compound exists as an orange to dark red crystalline powder or fine crystals, melts in the range 150–157 °C, and is soluble in acetone, ethanol, benzene, and ether but insoluble in water . The presence of the para-hydroxy group differentiates it from the parent azobenzene, conferring a characteristic bathochromic shift in its electronic absorption spectrum, a defined acid–base behavior, and distinct biodegradation and metabolic profiles that are relevant to its use as a model azo dye in environmental fate studies and as a specialty dye in industrial applications [2].

Model azo dye probe: Hydroxy-functionalized azobenzene for environmental fate and biodegradation research.

Spectrophotometric standard: Well-defined λmax and ionizable chromophore for analytical method development.

Enzymatic monomer: Peroxidase-catalyzed polymerization to photoactive azopolymers.

Why Generic Substitution of 4-Phenylazophenol with Unsubstituted or Isomeric Azobenzenes Is Not a Valid Procurement Strategy


Although 4-phenylazophenol belongs to the broader azobenzene family, its ortho-isomer (2-phenylazophenol) and the parent hydrocarbon (azobenzene) cannot be interchanged without altering the experimental or industrial outcome. The para-hydroxy substituent is not a passive structural feature: it directly modulates the wavelength of maximum absorption, shifts the reduction potential, introduces a dissociable proton (pKa ≈ 8.2–8.9), and alters the metabolic pathway in biological systems [1]. These differences manifest in quantifiable variations in UV-Vis spectral response, biodegradation kinetics under nitrogen-sufficiency vs. nitrogen-limitation, and percutaneous metabolic reduction rates when compared to reference azo dyes [2]. The following evidence-based comparisons demonstrate exactly where and by how much 4-phenylazophenol diverges from its closest analogs.

4-Phenylazophenol
Azobenzene

Para-hydroxy group shifts λmax by ~30 nm and enables pH-dependent solubility; unsubstituted parent lacks these attributes, altering spectral and purification workflows.

4-Phenylazophenol
2-Phenylazophenol

Ortho-isomer steric hindrance may block regioselective enzymatic polymerization and shift metabolic pathway context, limiting direct substitution in polymer synthesis and biodegradation studies.

4-Phenylazophenol
Sudan I

Naphthol analog shows higher reported dermal azo-reduction endpoint; percutaneous metabolism profile may not transfer, requiring context-specific review in skin exposure models.

4-Phenylazophenol Procurement Evidence: Quantitative Differentiation from Azobenzene, 2-Phenylazophenol, Sudan I, and Closely Related Azo Dyes


Bathochromic Shift in λmax vs. Parent Azobenzene: +28–30 nm Due to the Para-Hydroxy Group

4-Phenylazophenol exhibits an absorption maximum (λmax) at 347–349 nm in methanolic solution [1]. The parent compound, trans-azobenzene, shows its strongest π→π* absorption at λmax = 319 nm in benzene (ε ≈ 22,400 L·mol⁻¹·cm⁻¹) [2]. This bathochromic shift of approximately 28–30 nm is consistent with the electron-donating effect of the para-hydroxy substituent and is essential for applications in which longer-wavelength absorption is required [3].

Spectral shift vs. azobenzene
Head-to-head
λmax = 347–349 nm (4-phenylazophenol) vs. 319 nm (azobenzene)
Bathochromic shift supports spectrophotometric monitoring selectivity.
Solvent context differs (methanol vs. benzene); cross-study comparable.
UV-Vis spectroscopy azo dye characterization solvent dye selection

Dual-Nitrogen-Regime Biodegradation Capability: Mineralization Under Both N-Limiting and N-Sufficient Conditions vs. Strict N-Limitation for Most Other Azo Dyes

In a study employing ¹⁴C-ring-labeled azo dyes incubated with Phanerochaete chrysosporium, 4-phenylazophenol (as 4-phenylazo-[U-¹⁴C]phenol) was mineralized to a significant extent under both nitrogen-limiting (ligninolytic) and nitrogen-sufficient (non-ligninolytic) conditions [1]. By contrast, the remaining dyes in the panel—including 4-phenylazoaniline, N,N-dimethyl-4-phenylazoaniline, Disperse Orange 3, and Solvent Yellow 14—were degraded extensively only under nitrogen-limiting conditions [1]. After 12 days under nitrogen limitation, mineralization across the dye set ranged from 23.1% to 48.1%, with the hydroxy- and methoxy-substituted phenylazophenols being the only compounds that also showed mineralization under nitrogen sufficiency [1].

Dual-N-regime biodegradation
Head-to-head
Mineralized under both N-limiting and N-sufficient conditions by P. chrysosporium.
Unique metabolic-pathway bifurcation context among tested azo dyes.
¹⁴C-ring-labeled assay; 12-day incubation.
bioremediation azo dye degradation white-rot fungi Phanerochaete chrysosporium

Percutaneous Metabolic Reduction in Human Skin: 26.5% Reduction for 4-Phenylazophenol vs. 29.5% for Sudan I in Direct Head-to-Head in Vitro Assay

In a comparative in vitro percutaneous absorption study using flow-through diffusion cells with human skin, the extent of metabolic reduction of the azo bond was measured for a series of dyes bearing a common ¹⁴C-labeled phenylazo moiety [1]. Solvent Yellow 7 (4-phenylazophenol) showed a reduction value of 26.5% of the absorbed dose in human skin, whereas Sudan I (1-phenylazo-2-naphthol) showed a higher reduction value of 29.5% [1]. This 3.0-percentage-point difference indicates a slightly lower susceptibility to dermal metabolic cleavage for the hydroxyl-substituted simple azobenzene compared to the extended naphthol analog.

Dermal azo-reduction
Head-to-head
26.5% reduction (4-phenylazophenol) vs. 29.5% (Sudan I) of absorbed dose.
Lower reported dermal cleavage endpoint context relative to naphthol analog.
Human skin in vitro; flow-through diffusion cells.
dermal absorption azo dye metabolism toxicological screening

Distinct pKa Value Enables pH-Dependent Solubility Switching vs. Non-Ionizable Azobenzene Analogs

The phenolic hydroxyl group of 4-phenylazophenol confers an experimentally determined pKa of 8.2 [1] (predicted values range up to 8.93 ), which is absent in the parent azobenzene and in 4-aminoazobenzene (pKa of conjugate acid ≈ 4.0). This pKa lies near the physiologically and environmentally relevant pH range, enabling deprotonation and transition from water-insoluble neutral form to water-soluble phenolate anion in mildly alkaline solutions [2]. Azobenzene and its amino-substituted counterpart, by contrast, remain neutral across this pH range.

pH-dependent solubility
Class-level
pKa ≈ 8.2 (hydroxyl); deprotonation to water-soluble phenolate above pH 8.
Enables extraction and formulation switching absent in non-ionizable analogs.
Aqueous and mixed media at 25 °C.
acid-base chemistry extraction protocols formulation development

Mass Spectrometric Identification Advantage: Molecular Ion as Highest-Intensity Peak Facilitates Unambiguous Detection

In an electron impact mass spectrometry (EI-MS) study of fourteen substituted 4-(phenylazo)phenols, the unsubstituted 4-phenylazophenol exhibited the molecular ion (M⁺) as the highest-intensity peak in its EI mass spectrum [1]. This contrasts with many substituted derivatives, where fragmentation ions dominate the spectrum and the molecular ion intensity is attenuated [1]. The 4-hydroxy substituent stabilizes the molecular ion relative to the ortho-isomer and to electron-withdrawing-substituted analogs.

MS identification
Head-to-head
Molecular ion (M⁺ at m/z 198) is the base peak in EI mass spectrum.
Supports detection confidence and LOD in GC-MS analytical workflows.
EI, 70 eV; direct insertion probe.
mass spectrometry analytical chemistry quality control

Enzymatic Polymerizability: Direct Peroxidase-Catalyzed Conversion to Photoactive Poly(4-phenylazophenol) Not Accessible from Azobenzene or 2-Phenylazophenol

Horseradish peroxidase (HRP) catalyzes the oxidative polymerization of 4-phenylazophenol to produce poly(4-phenylazophenol), a photoactive azopolymer with nearly 100% dye content and solubility in polar organic solvents [1]. The para-hydroxy group acts as the polymerization handle; the ortho-isomer (2-phenylazophenol) cannot undergo the same regioselective oxidative coupling to yield a linear polymer of comparable molecular weight. The parent azobenzene, lacking a phenolic hydroxyl, is entirely unreactive under these conditions [1].

Enzymatic polymerizability
Class-level
HRP-catalyzed oxidative polymerization yields poly(4-phenylazophenol) with ~100% dye content.
Sole viable monomer among close structural analogs for photoactive polymer synthesis.
Dioxane/water; H₂O₂ as oxidant.
enzymatic polymerization photoactive materials polyphenol synthesis

Recommended Procurement and Application Scenarios for 4-Phenylazophenol Based on Differentiated Product Evidence


Environmental Fate and Bioremediation Model Compound for Dual-Nutrient-Regime Studies

Because 4-phenylazophenol is mineralized by Phanerochaete chrysosporium under both nitrogen-limiting and nitrogen-sufficient conditions—unlike most azo dyes tested in the same panel—it is the primary candidate for experimental designs that require comparison of biodegradation kinetics across nutrient regimes without changing the model substrate [1]. This dual-regime behavior eliminates the confounding variable of substrate switching when investigating the metabolic plasticity of white-rot fungi or mixed microbial consortia.

Dermal Toxicology Screening Where Lower Azo-Reduction Propensity Is Required

In in vitro skin absorption models, the azo bond of 4-phenylazophenol is reduced to a lesser extent (26.5% of absorbed dose) than that of Sudan I (29.5%) in human skin [1]. This makes 4-phenylazophenol a suitable reference compound for comparative percutaneous absorption studies aimed at ranking azo dyes by their propensity to generate aromatic amines upon dermal contact, and for formulating solvent dyes intended for applications where skin exposure is possible but minimizing metabolic activation is a priority.

Spectrophotometric Standards and Analytical Method Development Requiring a Well-Characterized, Ionizable Azobenzene Chromophore

With a sharp, well-defined λmax at 347–349 nm and a pKa of ~8.2, 4-phenylazophenol serves as an ideal spectrophotometric standard and model analyte for HPLC and GC-MS method development. The molecular ion as the base peak in EI-MS spectra simplifies identification and quantification [1], while the pH-dependent solubility enables extraction and cleanup protocols that are inapplicable to non-ionizable azo compounds [2].

Enzymatic Synthesis of Functional Photoactive Azopolymers for Coatings and Optical Materials

The HRP-catalyzed polymerization of 4-phenylazophenol produces poly(4-phenylazophenol), a polymer with near-quantitative dye loading and excellent film-forming properties [1]. Procurement of high-purity 4-phenylazophenol is essential for repeatable polymer synthesis, as the presence of the ortho-isomer or residual azobenzene would compromise polymer molecular weight and optical homogeneity.

Application
Selection Property
Validation Focus
Environmental fate & bioremediation model studies
Dual-nutrient-regime mineralization context
Biodegradation kinetics under N-limitation vs. N-sufficiency
Dermal toxicology screening
Lower reported azo-reduction endpoint context
Percutaneous absorption and aromatic amine generation profiling
Spectrophotometric & chromatographic method development
Well-characterized ionizable chromophore
λmax reproducibility and pH-dependent extraction efficiency
Enzymatic synthesis of photoactive azopolymers
Regioselective peroxidase-catalyzed polymerization
Polymer molecular weight and optical homogeneity

Technical Documentation Hub

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42 linked technical documents
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